Product packaging for Octadec-13-enal(Cat. No.:)

Octadec-13-enal

Cat. No.: B13389179
M. Wt: 266.5 g/mol
InChI Key: QIRGIHPYVVKWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadec-13-enal is an 18-carbon unsaturated aldehyde that exists as (Z)- and (E)- stereoisomers, making it a monounsaturated member of the octadecanoid class of oxylipins . This compound is part of a broad group of oxygenated lipid mediators derived from C18 fatty acids, which are gaining recognition for their roles in mammalian biological processes, much like the well-studied eicosanoids . With a molecular formula of C 18 H 34 O and a molecular weight of 266.47 g/mol, it is characterized as a colorless to pale yellow clear liquid . In research, octadecanoids such as this compound are increasingly investigated for their bioactivity in mammalian systems. Studies suggest their involvement in critical pathways such as the mediation of inflammation, nociception (pain perception), and cell proliferation . They are also implicated in immunomodulation, tissue modulation, and the formation of the skin barrier . The compound occurs naturally, for instance, in marula, and serves as a valuable reference standard in analytical chemistry . Key Physical & Chemical Properties • CAS Numbers: (Z)-isomer: 58594-45-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B13389179 Octadec-13-enal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-13-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,18H,2-4,7-17H2,1H3

InChI Key

QIRGIHPYVVKWTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCC=O

Origin of Product

United States

Natural Occurrence and Ecological Isolation of Octadec 13 Enal

Identification and Isolation from Insect Pheromone Glands

Octadec-13-enal is a well-documented component of insect sex pheromones, particularly within the order Lepidoptera. Its role is often as part of a complex blend of structurally related compounds that ensure species-specific chemical communication for mating.

Isolation from Lepidopteran Species

Research has identified (Z)-octadec-13-enal as a key sex pheromone component in several economically significant moth species. Analysis of the pheromone glands of these insects has been crucial in understanding their reproductive biology and developing pest management strategies.

Chilo suppressalis (Asiatic Rice Borer): The female sex pheromone of the Asiatic rice borer, a major pest of rice, maize, and wheat, consists of a blend of compounds including (Z)-octadec-13-enal. researchgate.netjircas.go.jpsemanticscholar.orggoogle.com The identification of this compound has been instrumental in developing synthetic pheromone lures for monitoring and controlling this pest. jircas.go.jpsemanticscholar.org

Diatraea considerata and Diatraea grandiosella (Sugarcane and Southwestern Corn Borers): (Z)-octadec-13-enal is a component of the pheromone blend for both Diatraea considerata and Diatraea grandiosella. acs.org In D. considerata, it is found alongside (Z)-hexadec-11-enal and (Z)-hexadec-7-enal. acs.org For D. grandiosella, the blend includes (Z)-hexadec-11-enal and (Z)-hexadec-9-enal in addition to (Z)-octadec-13-enal. acs.org

Lepidopteran SpeciesCommon NamePheromone Components Including this compoundReference
Chilo suppressalisAsiatic Rice Borer(Z)-hexadec-11-enal, (Z)-octadec-13-enal, (Z)-hexadec-9-enal researchgate.netjircas.go.jpsemanticscholar.orggoogle.com
Diatraea considerata-(Z)-hexadec-11-enal, (Z)-hexadec-7-enal, (Z)-octadec-13-enal acs.org
Diatraea grandiosellaSouthwestern Corn Borer(Z)-hexadec-11-enal, (Z)-hexadec-9-enal, (Z)-octadec-13-enal acs.org

Contextualization within Arthropod Sex Pheromone Blends

The specificity of insect mating signals is often achieved through precise ratios of multiple structurally similar compounds. acs.org Most sex pheromones identified in lepidopteran insects are unsaturated straight-chain alcohols, acetates, or aldehydes. acs.org The presence of (Z)-octadec-13-enal in combination with other aldehydes, such as (Z)-hexadec-11-enal and (Z)-hexadec-9-enal, creates a unique chemical signature that attracts conspecific males while maintaining reproductive isolation between closely related species. acs.orgresearchgate.net The specific blend of these compounds is crucial for effective mate attraction.

Detection in Plant and Microbial Metabolomes

Beyond the realm of insect communication, this compound has also been detected in the complex chemical profiles of plants and fermented products.

Presence in Plant Exudates

Plant exudates, such as gums and resins, are complex mixtures of organic compounds.

Albizia zygia gum: Gas chromatography-mass spectrometry (GC-MS) analysis of the gum from Albizia zygia revealed the presence of (Z)-octadec-13-enal, accounting for 1.63% of the identified compounds. researchgate.netwu.ac.ththaiscience.infoafricaresearchconnects.com This finding highlights the diverse chemical composition of plant gums.

Occurrence in Fermented Biomass and Related Products

The process of fermentation can lead to the production of a wide array of volatile and non-volatile compounds.

Fermented horse oil: In a study of horse oil fermented with barley nuruk, (Z)-octadec-13-enal was identified as a minor component, constituting 0.9% of the fatty acid profile in the hexane (B92381) extracts of the fermented product. mdpi.comresearchgate.net

Identification in Broader Biological Matrices

This compound has also been identified in other biological materials, indicating its wider distribution in nature.

Fishmeal: A study on the volatile organic compounds in fishmeal during storage identified (Z)-octadec-13-enal as a marker for superior freshness grade. mdpi.com

Role in Chemical Communication and Behavioral Modulation

Octadec-13-enal as a Key Sex Pheromone Component

(Z)-13-Octadecenal is a well-documented and essential component of the female sex pheromone blends of several economically important moth species. oup.comeuropa.eu Its presence and specific ratio within a multi-component pheromone are often critical for eliciting a full behavioral response from conspecific males, ensuring species-specific mate recognition.

Composition and Ratios within Multi-Component Pheromone Blends (e.g., Chilo suppressalis, Diatraea spp.)

The effectiveness of this compound as a sex attractant is highly dependent on its combination with other specific compounds in precise ratios. These blends are often complex, and minor components can significantly influence the blend's attractiveness and specificity.

In the striped stem borer, Chilo suppressalis, the sex pheromone was initially identified as a binary mixture of (Z)-11-hexadecenal and (Z)-13-octadecenal. oup.comcambridge.org Subsequent research identified a third component, (Z)-9-hexadecenal, which significantly enhances the attractiveness of the blend to males. cambridge.org The complete pheromone blend for C. suppressalis is now considered to be a combination of these three aldehydes, with some studies also identifying minor components like (Z)-11-hexadecenol and octadecanal (B32862) in the pheromone gland. nih.govnih.gov The precise ratio of these components is crucial for optimal attraction. oup.comcambridge.org For instance, one effective ratio for trapping C. suppressalis males is a 48:6:5 blend of (Z)-11-hexadecenal, (Z)-13-octadecenal, and (Z)-9-hexadecenal. oup.comoup.com

**Table 1: Sex Pheromone Composition of *Chilo suppressalis***

Compound Name Abbreviation Ratio oup.com Role
(Z)-11-Hexadecenal Z11-16:Ald 48 Major Component
(Z)-13-Octadecenal Z13-18:Ald 6 Major Component
(Z)-9-Hexadecenal Z9-16:Ald 5 Enhancer

Similarly, (Z)-13-octadecenal is a component of the sex pheromone blend of several species within the genus Diatraea, which includes significant pests of gramineous crops. For the southwestern corn borer, Diatraea grandiosella, the sex pheromone is a blend of (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (Z)-13-octadecenal in a ratio of 21.5:70.6:7.9. plantwiseplusknowledgebank.orgcabidigitallibrary.org Another study on D. grandiosella reported a four-component blend including (Z)-9-octadecenal. plantwiseplusknowledgebank.orgcabidigitallibrary.org In Diatraea considerata, (Z)-13-octadecenal is a minor component in a ternary blend with (Z)-11-hexadecenal and (Z)-7-hexadecenal, in a ratio of 74:23:3, respectively. conare.ac.cr For Diatraea fovealis, the pheromone blend consists of (E)-13-octadecenal, (Z)-13-octadecenal, and (Z)-11-hexadecenal in a 10:1:0.1 ratio. researchgate.net

Table 2: Sex Pheromone Composition in Diatraea Species

Species Compound 1 Compound 2 Compound 3 Compound 4 Ratio
Diatraea grandiosella (Z)-9-Hexadecenal (Z)-11-Hexadecenal (Z)-13-Octadecenal - 21.5 : 70.6 : 7.9 plantwiseplusknowledgebank.orgcabidigitallibrary.org
Diatraea grandiosella (Z)-9-Hexadecenal (Z)-11-Hexadecenal (Z)-9-Octadecenal (Z)-13-Octadecenal 1 : 3.3 : 0.3 : 0.4 plantwiseplusknowledgebank.orgcabidigitallibrary.org
Diatraea considerata (Z)-11-Hexadecenal (Z)-7-Hexadecenal (Z)-13-Octadecenal - 74 : 23 : 3 conare.ac.cr
Diatraea fovealis (E)-13-Octadecenal (Z)-13-Octadecenal (Z)-11-Hexadecenal - 10 : 1 : 0.1 researchgate.net

Species-Specificity and Mechanisms of Reproductive Isolation through Pheromone Blends

The specificity of sex pheromones is a primary mechanism for reproductive isolation among closely related and sympatric insect species. nih.gov While some species may share major pheromone components, the presence and ratio of minor components often ensure that only conspecific males are attracted. nih.govnih.gov

For example, Chilo suppressalis and the yellow stem borer, Scirpophaga incertulas, are often found in the same rice paddies. google.com While both use (Z)-11-hexadecenal and (Z)-9-hexadecenal, the presence of (Z)-13-octadecenal is characteristic of the C. suppressalis pheromone, whereas (Z)-9-octadecenal is found in the S. incertulas blend. google.com It is believed that these specific compounds help the two species distinguish between their respective mating signals, thus preventing cross-attraction and maintaining reproductive isolation. nih.govgoogle.com The addition of (Z)-11-hexadecenol to the C. suppressalis pheromone blend has been shown to reduce the attraction of other species like Helicoverpa armigera, further highlighting the role of minor components in species recognition. nih.govnih.gov

In the case of Diatraea considerata and the sympatric D. grandiosella, both utilize (Z)-11-hexadecenal and (Z)-13-octadecenal. conare.ac.cr However, the production of (Z)-7-hexadecenal by female D. considerata and (Z)-9-hexadecenal by female D. grandiosella contributes to the specificity of their respective pheromone blends, although some cross-attraction may still occur. conare.ac.cr

Behavioral Responses Elicited by this compound and Analogs

The primary behavioral response elicited by this compound, as part of a species-specific blend, is the attraction of conspecific males for the purpose of mating. This has been extensively studied for its potential application in pest management strategies.

Male Attractancy and Trapping Efficacy Studies

Synthetic pheromone blends containing (Z)-13-octadecenal have proven to be highly effective in attracting and trapping males of various pest species. For Chilo suppressalis, traps baited with a three-component blend including (Z)-13-octadecenal have shown significantly higher attractiveness than virgin females and are more effective than traditional light traps for population monitoring. cambridge.org The importance of (Z)-13-octadecenal in the blend is critical; its absence renders the lures significantly less attractive. nih.gov

In field trials for Diatraea considerata, ternary blends containing (Z)-13-octadecenal were as attractive as virgin females, while lures lacking any of the three components were significantly less effective. conare.ac.cr Similarly, for Diatraea grandiosella, specific blends containing (Z)-13-octadecenal have been successfully used in various trap designs to capture male moths. plantwiseplusknowledgebank.orgcabidigitallibrary.org

Influence on Mating Behavior and Mating Disruption Strategies

Beyond simple attraction, pheromone blends containing this compound are integral to the sequence of mating behaviors. The application of these synthetic pheromones in high concentrations in the field can lead to mating disruption, a key pest control strategy. google.comupv.es This technique aims to permeate the atmosphere with the synthetic pheromone, making it difficult for males to locate calling females, thereby reducing mating success and subsequent pest populations. oup.com

For Chilo suppressalis, mating disruption using the three-component blend has been shown to be effective. oup.comupv.es Studies have explored the optimal dispenser density and pheromone blend composition for successful mating disruption in rice paddies. oup.comscispace.com Interestingly, while specific blends are crucial for reproductive isolation, non-natural blends containing pheromones from different species, such as a mix of C. suppressalis and S. incertulas pheromones (including (Z)-13-octadecenal and (Z)-9-octadecenal), have unexpectedly been shown to be effective in disrupting the mating of both species. google.com This suggests a more complex interaction than simple species-specific attraction.

Furthermore, certain analogs of pheromone components can act as antagonists. For the honeydew moth, Cryptoblabes gnidiella, whose pheromone is a mixture of (Z)-11-hexadecenal and (Z)-13-octadecenal, formate (B1220265) analogs have been shown to inhibit the response of males to the natural pheromone, suggesting their potential use as mating disruptants. nih.gov

Electrophysiological Responses to this compound and its Pheromone Blends

The behavioral responses of insects to pheromones are underpinned by the detection of these chemical cues by specialized olfactory sensory neurons (OSNs) located on the antennae. Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), allow researchers to measure the responses of these neurons to specific compounds.

In studies on Diatraea fovealis, whose pheromone blend includes both (E)- and (Z)-isomers of 13-octadecenal, single sensillum recordings have revealed the presence of two distinct OSNs within the same sensillum. researchgate.net One neuron responds to both (E)-13-octadecenal and (Z)-13-octadecenal, while the other is tuned to (Z)-11-hexadecenal, demonstrating the specialized nature of pheromone detection at the neuronal level. researchgate.net

For the honeydew moth, Cryptoblabes gnidiella, gas chromatography-electroantennogram detection (GC-EAD) studies have shown that male antennae respond to both components of its natural pheromone, (Z)-11-hexadecenal and (Z)-13-octadecenal. nih.gov These studies also revealed that formate analogs, which act as behavioral antagonists, elicit responses from the male antennae. nih.govresearchgate.net In the cuckoo bumblebee, Bombus vestalis, (Z)-13-octadecenal was one of several compounds that elicited electroantennographic responses in the host worker antennae of Bombus terrestris, suggesting a role in interspecific communication, potentially as a repellent. umons.ac.be

Advanced Synthetic Strategies for Octadec 13 Enal and Its Stereoisomers

Stereoselective Synthesis of (Z)-Octadec-13-enal

(Z)-Octadec-13-enal is a known sex pheromone component for several insect species, including the rice stem borer (Chilo suppressalis). Current time information in Bangalore, IN.acs.org Its synthesis requires methods that can install a cis (or Z) double bond with high fidelity.

Common Synthetic Routes for cis-Alkenals with High Overall Yields

The general pathway can be outlined as follows:

Monobromination of a diol : Starting with a symmetrical diol, one hydroxyl group is selectively replaced with bromine.

Protection of the remaining hydroxyl group : The alcohol functionality is protected, often as a tetrahydropyranyl (THP) ether, to prevent it from reacting in subsequent steps. organic-chemistry.org

Alkylation : The protected bromo-compound is coupled with a terminal alkyne to form the carbon skeleton of the target molecule, containing an internal alkyne.

cis-Selective Semihydrogenation : The internal alkyne is reduced to a cis-alkene.

Deprotection and Oxidation : The protecting group is removed, and the resulting primary alcohol is oxidized to the final aldehyde. organic-chemistry.org

Alkylation of Terminal Alkynes and cis-Selective Semihydrogenation Approaches

The core of many (Z)-alkenal syntheses lies in the coupling of two fragments via an alkyne and the subsequent controlled reduction.

Alkylation of Terminal Alkynes: This reaction creates the essential carbon-carbon bond. A terminal alkyne is first deprotonated with a strong base, typically n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to form a nucleophilic acetylide anion. organic-chemistry.orgnobelprize.orgdalalinstitute.com This anion then reacts with an alkyl halide (the electrophile) in an alkylation reaction to yield an internal alkyne. nobelprize.org For the synthesis of the precursor to (Z)-Octadec-13-enal, 1-hexyne (B1330390) can be treated with n-BuLi and then reacted with a protected 12-bromododecan-1-ol derivative. organic-chemistry.org Modifications to this procedure, such as the addition of sodium iodide (NaI), can improve yields when using alkyl bromides. harvard.edu

cis-Selective Semihydrogenation: The stereochemical outcome of the synthesis is determined in this step. The goal is to reduce the internal alkyne to a cis-alkene without over-reduction to the alkane. The most common method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, which is deactivated to prevent complete saturation.

The Lindlar catalyst , consisting of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is the classical choice for this purpose. Current time information in Bangalore, IN. It facilitates the syn-addition of hydrogen across the alkyne, leading to the desired cis-alkene with excellent stereoselectivity. organic-chemistry.org However, the process can sometimes be plagued by over-reduction. organic-chemistry.orgwikipedia.org

To address this, alternative catalytic systems and conditions are being explored. One such development involves using a combination of zinc-copper/silver (Zn(Cu/Ag)) composite activated with trimethylsilyl (B98337) chloride (TMSCl) for a highly Z-selective semi-reduction of alkynes. wikipedia.org Another approach is the use of palladium-calcium carbonate (Pd-CaCO3) nanoclusters, which have shown excellent performance in the selective hydrogenation of internal alkynes to cis-alkenes. libretexts.org

Reagent/CatalystReaction StepPurpose
n-Butyllithium (n-BuLi)Alkyne DeprotonationGenerates a nucleophilic acetylide anion from a terminal alkyne. organic-chemistry.orgnobelprize.org
Tetrahydrofuran (THF)SolventCommon aprotic solvent for alkyne alkylation. organic-chemistry.orgharvard.edu
Lindlar CatalystSemihydrogenationA poisoned palladium catalyst for the stereoselective reduction of alkynes to cis-alkenes. Current time information in Bangalore, IN.organic-chemistry.org
Pd-CaCO3 ClustersSemihydrogenationA modern catalyst system for the selective hydrogenation of internal alkynes. libretexts.org

Wittig Reaction and Related Olefination Methodologies

The Wittig reaction is a cornerstone of alkene synthesis, capable of forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent). mdpi.commdpi.com For the synthesis of Z-alkenes, non-stabilized ylides are typically employed, as they react with aldehydes under kinetic control to favor the formation of the cis-isomer. mdpi.comnih.gov The reaction proceeds through a betaine (B1666868) intermediate which forms an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. mdpi.com

In the context of (Z)-Octadec-13-enal, the synthesis could involve the reaction of pentyltriphenylphosphonium bromide with a suitable base to form the ylide, which would then react with 13-oxotridecanal. However, practical application of the Wittig reaction for long-chain cis-alkenes can present challenges, including controlling the stereoselectivity (avoiding mixtures of Z/E isomers) and removing the triphenylphosphine oxide byproduct, which can complicate purification and lower the isolated yield. wikipedia.orgorganic-chemistry.org Due to these difficulties, methods based on alkyne semihydrogenation are often preferred for their higher stereoselectivity and practicality in large-scale synthesis. Current time information in Bangalore, IN.organic-chemistry.org

Other olefination methods that can produce Z-alkenes include certain variations of the Julia olefination and the Peterson olefination, where reaction conditions can be tuned to favor the cis-product. mdpi.comresearchgate.net

Synthesis of (E)-Octadec-13-enal and Other Geometric Isomers

The synthesis of the (E)-isomer of Octadec-13-enal, as well as other geometric isomers, requires different stereoselective strategies. These isomers are crucial for studying structure-activity relationships in pheromone perception. wikipedia.org

To favor the formation of (E)-alkenes, several olefination reactions can be employed:

Schlosser Modification of the Wittig Reaction : This variation of the Wittig reaction is specifically designed to produce (E)-alkenes from non-stabilized ylides. mdpi.comorganic-chemistry.org The reaction involves treating the initial betaine intermediate with a strong base like phenyllithium (B1222949) at low temperatures. This deprotonates the carbon alpha to the phosphorus, leading to a β-oxido ylide. Subsequent protonation and elimination steps favor the formation of the thermodynamically more stable threo-betaine, which decomposes to the (E)-alkene with high selectivity. mdpi.comorganic-chemistry.orgyoutube.com

Julia-Kocienski Olefination : This is a powerful one-step modification of the classical Julia olefination that is highly (E)-selective. libretexts.orgresearchgate.net It involves the reaction of an aldehyde with a sulfone, typically a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, in the presence of a base. researchgate.netgoogle.com The reaction proceeds through an intermediate that stereospecifically decomposes to the (E)-alkene. libretexts.org This method offers good functional group tolerance and is a reliable route to trans-disubstituted alkenes. researchgate.net

The synthesis of other geometric isomers, such as those found in diene systems like 2,13-octadecadienals, has been accomplished through the careful combination of these stereoselective methods. wikipedia.org For instance, a (2E, 13Z)-isomer could be synthesized by first creating the (13Z)-alkenol using an alkyne semihydrogenation approach and then introducing the (E)-double bond at the 2-position via a Horner-Wadsworth-Emmons reaction or another E-selective olefination. wikipedia.org Subsequent oxidation of the alcohol yields the final dienal.

MethodTypical Product IsomerKey Features
Standard Wittig (non-stabilized ylide)(Z)-alkeneKinetically controlled reaction, can have issues with selectivity and byproducts. mdpi.comnih.gov
Schlosser Modification (Wittig)(E)-alkeneUses excess base to equilibrate to the more stable intermediate leading to the E-product. mdpi.comorganic-chemistry.org
Julia-Kocienski Olefination(E)-alkeneHighly E-selective, one-pot procedure using specific sulfone reagents. libretexts.orgresearchgate.net
Alkyne Semihydrogenation (Lindlar)(Z)-alkeneHigh stereoselectivity, widely used in pheromone synthesis. Current time information in Bangalore, IN.organic-chemistry.org

Development of Novel Catalyst Systems and Reaction Conditions

Advances in catalyst development are crucial for improving the efficiency, selectivity, and environmental footprint of synthetic routes.

For cis-selective semihydrogenation , while the Lindlar catalyst remains a workhorse, research continues into more robust and selective systems. As mentioned, Pd-CaCO3 clusters have emerged as a highly effective catalyst for the partial hydrogenation of internal alkynes, offering excellent yields and selectivity for the cis-alkene. libretexts.org Other research has focused on modifying reduction protocols, such as using zinc-based reducing agents, to suppress over-reduction and enhance Z-selectivity. wikipedia.org

In olefination chemistry , catalyst design plays a key role in controlling stereoselectivity. For instance, the development of ruthenium-based catalysts has revolutionized olefin metathesis, providing pathways to both Z- and E-isomers with high selectivity, which can be applied to pheromone synthesis. mdpi.com

For asymmetric synthesis , which is critical when chiral centers are present in the target molecule, Nobel Prize-winning work by Noyori and Sharpless has provided powerful catalytic systems. Chiral BINAP-Ru(II) complexes, developed by Noyori, are highly effective for the enantioselective hydrogenation of various unsaturated compounds. nobelprize.org Sharpless's development of chiral catalysts for asymmetric oxidation reactions, such as epoxidation, provides tools for installing specific stereochemistry. nobelprize.org While not directly applied in the standard synthesis of this compound, these catalyst systems are fundamental to modern stereoselective synthesis and could be adapted for creating more complex, chiral analogues.

The development of enzymatic catalysts also offers a promising avenue, providing high regio- and stereoselectivity under mild conditions, which can be advantageous for complex, multi-functional molecules. nih.gov

Analytical Methodologies for Characterization and Quantification of Octadec 13 Enal

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating Octadec-13-enal from complex mixtures, a critical step prior to its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. mdpi.comathenaeumpub.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. athenaeumpub.comthaiscience.info The separation of compounds is based on their different affinities for the stationary phase coating the column. athenaeumpub.com

For the analysis of (Z)-octadec-13-enal, specific GC-MS parameters have been reported. In one study, a GC-MS system was used with an oven temperature program starting at 110°C, increasing to 200°C, and then to 280°C. thaiscience.info The mass spectrometer operated at 70 eV, and the resulting mass spectrum was compared against the National Institute of Standard and Technology (NIST) database for identification. thaiscience.info (Z)-octadec-13-enal was identified with a retention time of 20.108 minutes and constituted 1.63% of the total compounds in an Albizia zygia gum sample. thaiscience.info

Another study analyzing volatile organic compounds in fishmeal identified (Z)-octadec-13-enal as a marker for superior freshness. mdpi.com The analysis was performed on a GC-MS system equipped with a quartz capillary column (HP-5MS UI). The oven temperature was programmed to increase from 40°C to 140°C, and then to 260°C. mdpi.com The mass spectrometer was operated in electron impact (EI) mode at 70 eV. mdpi.com

Table 1: GC-MS Parameters for this compound Analysis

ParameterStudy 1: Albizia zygia Gum thaiscience.infoStudy 2: Fishmeal mdpi.com
GC System Not specifiedAgilent GC8890
Column Not specifiedHP-5MS UI (30 m × 0.25 mm × 0.25 μm)
Oven Program 110°C (2 min), then 10°C/min to 200°C, then 5°C/min to 280°C (9 min)40°C, then 4°C/min to 140°C (2 min), then 10°C/min to 260°C (5 min)
Carrier Gas Not specifiedHelium (>99.999%) at 1 mL/min
Injection Mode Not specifiedSplitless
MS System Not specifiedAgilent 7000D Quadrupole MS
Ionization Mode Electron Impact (EI) at 70 eVElectron Impact (EI) at 70 eV
Mass Range 40 to 450 Dam/z 30–500 amu
Retention Time 20.108 minNot specified

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of isomers, which are molecules with the same chemical formula but different structural arrangements. For long-chain unsaturated aldehydes like this compound, HPLC can be employed to separate geometric isomers (cis/trans). The separation of cis and trans isomers of fatty acid derivatives is often challenging. researchgate.net

While specific HPLC methods for this compound are not extensively detailed in the provided context, the separation of similar compounds, such as octadecenoic acid isomers, provides insight into potential methodologies. For instance, silver-ion HPLC (Ag-HPLC) is a powerful technique for separating unsaturated fatty acid methyl esters based on the number, configuration (cis/trans), and position of the double bonds. researchgate.net Reversed-phase HPLC (RP-HPLC) is another common method where separation is based on hydrophobicity. researchgate.net The use of mixed-mode stationary phases, combining reversed-phase and ion-exchange characteristics, has also shown to be effective for separating isomeric anthocyanins, suggesting its potential applicability to other classes of isomers. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution Mass Spectrometry (HR-MS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. ethz.ch This is a critical step in identifying an unknown compound. Techniques like electrospray ionization (ESI) are often used to generate ions for HR-MS analysis. nih.gov

Advanced Sample Preparation and Extraction Protocols (e.g., Headspace Solid-Phase Microextraction (HS-SPME))

The effective extraction of this compound from its matrix is crucial for accurate analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various samples, including food and biological materials. mdpi.commdpi.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The choice of fiber coating is critical for the selective extraction of target analytes. A common fiber used for broad-range volatile analysis is coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.commdpi.com Optimization of extraction parameters such as temperature, time, and sample volume is essential to maximize the recovery of the analyte. scielo.br For instance, in the analysis of fishmeal, HS-SPME was performed at 87°C for 60 minutes. mdpi.com

Structure Activity Relationships and Chemoecological Interactions of Octadec 13 Enal

Influence of Double Bond Position and Configuration on Biological Activity and Receptor Binding

The biological activity of a pheromone is highly dependent on its molecular geometry, which is determined by the position and configuration (cis/trans or Z/E) of its double bonds. These structural features are critical for the precise binding to specific olfactory receptors on the antennae of insects.

In long-chain aldehydes like octadecenal, even minor shifts in the double bond's location or a change in its geometric isomerism can drastically alter or eliminate its biological function. For instance, the specificity of receptor binding is such that a neuron that responds strongly to one isomer will likely show a much weaker response, or no response at all, to another. The (Z)-configuration, where the highest priority substituents are on the same side of the double bond, is a common feature in many insect pheromones. For (Z)-octadec-13-enal, the double bond is located between carbons 13 and 14. thaiscience.infonih.gov

Research on various moth species has demonstrated the critical nature of both the double bond's position and its Z/E configuration. While specific structure-activity relationship studies focusing exclusively on octadec-13-enal are detailed within the context of pheromone blend studies, the general principles are well-established. For example, in studies of the sugarcane borer, Diatraea saccharalis, male antennae showed distinct electrophysiological responses to different isomers of hexadecadienal, a related pheromone component. researchgate.net The (9Z,11E)-isomer elicited a strong response, while other isomers like the (9Z,11Z) showed weaker activity, and others were inactive. researchgate.net This high degree of selectivity highlights how olfactory receptors are tuned to the precise geometry of a molecule. The activity of this compound is therefore expected to be highly dependent on its (Z)-configuration and the specific location of the double bond at the 13th position for receptor activation in species that use it as a pheromone component.

Table 1: Influence of Isomerism on Pheromone Activity (General Examples)

Compound Class Isomer Feature Impact on Biological Activity
Alkenals/Alkenols Double Bond Position A shift by one or two carbons can render the molecule inactive or, in some cases, inhibitory.

Synergistic and Antagonistic Effects within Multi-Component Pheromone Blends

Synergistic Effects: Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. In many moth species, a specific ratio of multiple compounds is required to elicit a full behavioral response, from long-range attraction to final mating behaviors. For example, in the apple pest Synanthedon haitangvora, a binary blend of (Z,Z)-3,13-octadecadienyl acetate (B1210297) and (E,Z)-2,13-octadecadienyl acetate attracted the maximum number of males, demonstrating a synergistic interaction. researchgate.net While this example does not involve this compound directly, it illustrates the common principle that minor components can be essential for the full activity of the major components. (Z)-octadec-13-enal has been identified as a component of the sex pheromone in species like the rice stem borer, Chilo suppressalis, alongside other compounds like (Z)-hexadec-11-enal. researchgate.net The precise blend and ratio are critical for species-specific attraction.

Antagonistic Effects: Antagonism occurs when one compound reduces or inhibits the biological activity of another. This is a crucial mechanism for maintaining reproductive isolation between closely related species that might use similar primary pheromone components. A compound that is a key attractant for one species can be a behavioral antagonist for another.

A study on mating disruption between two rice pests, Chilo suppressalis and Cnaphalocrocis medinalis, provides a clear example of antagonism involving a related compound. researchgate.net Traps baited with the sex pheromone for C. suppressalis (which can contain (Z)-octadec-13-enal) experienced a significant reduction in male captures when the pheromone for C. medinalis was also present. researchgate.net Further investigation revealed that two alcohol components from the C. medinalis blend, (Z)-11-octadecen-1-ol and (Z)-13-octadecen-1-ol, were responsible for this inhibition. researchgate.net This suggests that (Z)-13-octadecen-1-ol, the alcohol corresponding to (Z)-octadec-13-enal, acts as a potent antagonist to the C. suppressalis pheromone, highlighting the subtle chemical changes (aldehyde vs. alcohol) that can switch a compound's function from a potential synergist to an antagonist. researchgate.net

Table 2: Documented and Potential Interactions of this compound and Related Compounds

Interacting Compounds Species Type of Interaction Research Finding
(Z)-Octadec-13-enal + Other Pheromone Components Chilo suppressalis Synergistic (Inferred) Part of a multi-component sex pheromone blend necessary for attraction. researchgate.net
C. suppressalis Pheromone + (Z)-13-Octadecen-1-ol Chilo suppressalis Antagonistic The alcohol derivative significantly reduces male moth capture, acting as an inhibitor. researchgate.net

Olfactory Receptor Neuron Responses and Signal Transduction Pathways (Inferred from electrophysiological studies)

The detection of this compound begins at the peripheral olfactory system of an insect, specifically with the olfactory receptor neurons (ORNs) housed within the antennal sensilla. wikipedia.org Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), allow researchers to measure the electrical responses of these neurons to specific odorants.

When molecules of (Z)-octadec-13-enal enter the pores of an olfactory sensillum, they are transported through the sensillar lymph to an olfactory receptor (OR) located on the dendritic membrane of an ORN. wikipedia.org The binding of the pheromone molecule to its specific OR is predicted to stabilize the receptor in an activated state. nih.gov This OR is a G-protein coupled receptor (GPCR). nih.gov

The activated OR initiates a signal transduction cascade:

G-Protein Activation: The OR activates an intracellular G-protein (often Gq in insect pheromone pathways). wikipedia.org

Second Messenger Production: The activated G-protein stimulates an enzyme, typically phospholipase C, which leads to the production of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Ion Channel Gating: These second messengers cause ion channels on the neuron's membrane to open, leading to an influx of positive ions (like Na⁺ and Ca²⁺). wikipedia.org

Depolarization: The ion influx depolarizes the neuron's membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers a series of action potentials (nerve impulses). wikipedia.org

Signal Transmission: These action potentials travel down the neuron's axon to the antennal lobe of the insect's brain, where the information is processed. wikipedia.org

Electrophysiological studies on various insects confirm that ORNs are highly tuned to specific pheromone components. In studies on Diatraea saccharalis, EAG recordings showed that male antennae depolarize in response to specific components of the pheromone blend. researchgate.net While direct EAG data for this compound in all relevant species is not always published, its presence in active pheromone blends implies that there are specific ORNs on the male antennae tuned to detect it. researchgate.netresearchgate.net The magnitude of the EAG response is generally correlated with the behavioral importance of the compound, indicating how strongly it binds to the receptors and activates the downstream signaling pathway.

Table of Mentioned Compounds

Compound Name
(E,Z)-2,13-octadecadien-1-ol
(E,Z)-2,13-octadecadienyl acetate
(E,Z)-3,13-octadecadienyl acetate
(Z)-11-octadecen-1-ol
(Z)-13-octadecen-1-ol
(Z)-hexadec-11-enal
(Z,Z)-3,13-octadecadien-1-ol
(Z,Z)-3,13-octadecadienyl acetate
Diacylglycerol (DAG)
Inositol trisphosphate (IP₃)
This compound

Emerging Research Directions and Academic Applications

Development of Ecologically Sound Pest Management Strategies Leveraging Pheromone Science

The unique properties of (Z)-octadec-13-enal as a component of insect sex pheromones have positioned it as a key area of research for developing environmentally friendly pest management strategies. lookchem.comsemanticscholar.orgentomoljournal.com These methods offer a targeted approach to controlling pest populations, minimizing the negative impacts on non-target species and reducing reliance on conventional chemical pesticides. lookchem.com

One of the primary applications is in "mass trapping" and "mating disruption" techniques. entomoljournal.comresearchgate.net For instance, (Z)-octadec-13-enal is a crucial component of the sex pheromone of the rice stem borer, Chilo suppressalis, a major pest of rice, maize, and wheat crops across Asia and Europe. semanticscholar.orgentomoljournal.comresearchgate.netresearchgate.net Research has shown that a synthetic blend containing (Z)-octadec-13-enal, along with other compounds like (Z)-hexadec-11-enal and (Z)-hexadec-9-enal, is highly effective at attracting and trapping male rice stem borers. semanticscholar.orgentomoljournal.comresearchgate.net Field tests have demonstrated the biological activity of these synthetic pheromone blends, capturing a significant number of male moths and thereby disrupting the mating cycle. semanticscholar.org

The development of efficient and large-scale synthetic routes for these pheromone components is a critical aspect of this research, aiming to make these pest control methods economically viable for widespread use. semanticscholar.org The use of pheromone-based pest management is considered a powerful alternative to traditional methods, aligning with the principles of green and sustainable agriculture by ensuring environmental and crop safety. semanticscholar.org

Below is a table summarizing the key insect pests for which (Z)-octadec-13-enal is a known pheromone component and the corresponding management strategies being explored.

Pest SpeciesCommon NamePheromone ComponentsManagement Strategy
Chilo suppressalisRice Stem Borer(Z)-octadec-13-enal, (Z)-hexadec-11-enal, (Z)-hexadec-9-enal semanticscholar.orgentomoljournal.comresearchgate.netMass Trapping, Mating Disruption entomoljournal.comresearchgate.net
Diatraea considerata-(Z)-octadec-13-enal, (Z)-hexadec-11-enal, (Z)-hexadec-7-enal acs.orgPheromone blend attractant acs.org
Diatraea grandiosella-(Z)-octadec-13-enal, (Z)-hexadec-11-enal, (Z)-hexadec-9-enal acs.orgPheromone blend attractant acs.org

Investigations into Novel Biological Functions of Octadec-13-enal beyond Pheromones

While the role of this compound as a pheromone is well-established, ongoing research is beginning to uncover its potential involvement in other biological processes. Fatty aldehydes, the class of organic compounds to which this compound belongs, are known to be involved in a variety of cellular functions and metabolic pathways. hmdb.camdpi.com

In plants, for example, long-chain aldehydes are implicated in various physiological processes. tandfonline.com They are known to be generated from the breakdown of unsaturated fatty acids, a process that can be initiated by various environmental stressors. tandfonline.comtaylorandfrancis.com The presence of (Z)-octadec-13-enal has been identified in the gum of Albizia zygia, suggesting a potential role in the plant's defense mechanisms or other physiological functions. researchgate.net Furthermore, related octadecenal compounds have been detected in the methanolic leaf extract of Bixa orellana. iuokada.edu.ng

In the context of food science, (Z)-octadec-13-enal has been identified as a volatile organic compound in fishmeal, with its presence being a potential marker for freshness. mdpi.com This suggests a role for this compound in the chemical changes that occur during the storage and decomposition of biological materials.

Research into the broader biological functions of octadecanoids, a class of lipids derived from 18-carbon fatty acids, is an emerging field. portlandpress.comnih.gov These molecules are known to be involved in signaling pathways that regulate inflammation, cell proliferation, and other critical processes in mammals. nih.gov While specific research on the non-pheromone roles of this compound is still in its early stages, the known functions of related fatty aldehydes and octadecanoids suggest that it may have a wider biological significance that is yet to be fully understood.

Bioengineering and Biocatalysis Approaches for Sustainable Production of this compound and Analogs

The chemical synthesis of insect pheromones like this compound can be complex and economically challenging for large-scale agricultural applications. ukri.org This has spurred research into more sustainable production methods, with a particular focus on bioengineering and biocatalysis. ukri.orgnih.govresearchgate.net These approaches leverage the enzymatic machinery of living organisms to produce valuable chemical compounds. nih.gov

Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, the ability to operate under mild reaction conditions, and a reduced environmental footprint. nih.govresearchgate.net Researchers are exploring the use of whole-cell systems and isolated enzymes to catalyze the synthesis of pheromone precursors and the final products themselves. For instance, enzymes like lipases and reductases from various microorganisms have been successfully used to produce chiral building blocks for pheromone synthesis.

The elucidation of the biosynthetic pathways of pheromones in insects is a key area of research that can inform bioengineering strategies. ukri.org By identifying the specific enzymes responsible for producing this compound and its analogs in insects, scientists can then aim to express these enzymes in microbial or plant-based systems for large-scale, sustainable production. ukri.org This approach has the potential to make pheromone-based pest control more economically viable and accessible.

The table below highlights some of the biocatalytic approaches being investigated for the synthesis of pheromones and related compounds.

Biocatalytic ApproachEnzyme/OrganismTarget Compound/PrecursorPotential Application
Baker's Yeast ReductionSaccharomyces cerevisiaeα,β-unsaturated aldehydesSynthesis of chiral 2-methyl-1-alkanols for pheromones
Lipase-mediated ResolutionPseudomonas and Candida rugosa lipasesRacemic 2-methyl-1-alkanols and 2-methylalkanoic acidsEnantiomerically pure building blocks for pheromones
Whole-cell BioreductionDaucus carota (carrot) cellsProchiral α-hydroxy aromatic ketonesSynthesis of chiral aryl vicinal diols as intermediates for pheromones nih.gov
Heterologous Expression of Insect Enzymes-Pheromone biosynthetic enzymesSustainable production of insect pheromones ukri.org

Integration within Broader Lipidomics and Metabolomics Research Frameworks

This compound, as a fatty aldehyde, is increasingly being integrated into the broader research frameworks of lipidomics and metabolomics. nih.govmdpi.comresearchgate.net These fields employ advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to comprehensively study the lipids and metabolites present in biological systems. mdpi.comnih.govmdpi.com

The inclusion of fatty aldehydes like this compound in metabolomic studies is crucial for understanding various biological and pathological processes. nih.gov For example, fatty aldehydes have been identified as significant metabolites in studies of food rancidity and the deterioration of meat quality during storage. nih.govmdpi.com In a study on pearl millet, fatty aldehydes were found to be significantly elevated in genotypes with high rancidity, indicating their involvement in the biochemical processes of spoilage. nih.gov

In clinical research, lipidomics and metabolomics are being used to identify biomarkers for various diseases. While research specifically targeting this compound is limited, the broader class of fatty aldehydes is recognized as an important component of the lipidome. researchgate.net For instance, untargeted lipidomic analysis has been used to study the effects of frozen storage on pork lipids, where fatty aldehydes were among the key oxidative products identified. mdpi.com

The development of sensitive and specific analytical methods is essential for the accurate quantification of fatty aldehydes in complex biological samples. mdpi.com Derivatization techniques are often employed to enhance the detection of these compounds by LC-MS. mdpi.com As these analytical capabilities continue to improve, it is expected that the role of specific fatty aldehydes like this compound in various biological systems will be further elucidated.

The table below lists some of the research areas where the analysis of fatty aldehydes, including the potential for studying this compound, is relevant within lipidomics and metabolomics.

Research AreaBiological System/MatrixKey Findings/RelevanceAnalytical Techniques
Food Science (Rancidity)Pearl MilletElevated fatty aldehydes in high rancid genotypes nih.govLiquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) nih.gov
Food Science (Meat Quality)PorkFatty aldehydes as secondary oxidative products during frozen storage mdpi.comUntargeted Lipidomics and Targeted Metabolomics mdpi.com
Plant ScienceAlbizia zygia gumIdentification of (Z)-octadec-13-enal as a constituent researchgate.netGas Chromatography-Mass Spectrometry (GC-MS) researchgate.net
Plant ScienceBixa orellana leaf extractDetection of (Z)-octadec-13-enal iuokada.edu.ngGas Chromatography-Mass Spectrometry (GC-MS) iuokada.edu.ng

Q & A

Q. What ethical considerations arise when using this compound in field studies involving endangered species?

  • Methodological Answer : Adhere to IUCN guidelines for non-invasive sampling (e.g., pheromone traps instead of live captures). Obtain permits from regulatory bodies (e.g., CITES). Data anonymization and secure storage (encrypted databases) protect species location data. Collaborate with conservationists to align research goals with habitat preservation efforts .

Data Presentation Guidelines

  • Tables : Include retention times (GC-MS), spectral assignments (NMR), and statistical parameters (mean ± SD, p-values). Use superscripts for significance levels (e.g., *p < 0.05) .
  • Figures : Label chromatograms with peak identities and annotate spectral regions of interest. For computational data, provide convergence criteria (e.g., RMSD < 0.01 Å) .
  • References : Cite primary literature (e.g., J. Org. Chem., Insect Biochem. Mol. Biol.) and avoid non-peer-reviewed sources. Follow ACS or APA formatting for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.